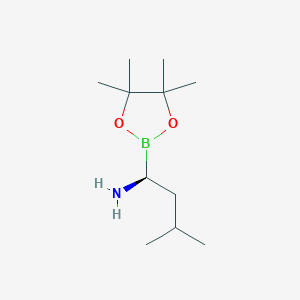
(S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is an organic compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves the borylation of suitable precursors. One common method is the hydroboration of alkenes or alkynes using transition metal catalysts such as palladium or copper . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include boronic acids, boronates, and other boron-containing compounds that are valuable intermediates in organic synthesis .
Scientific Research Applications
(S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is harnessed in catalytic processes and in the design of boron-containing drugs that target specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Boroleucine: A similar compound with a different alkyl group attached to the boron atom.
Uniqueness
(S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations .
Biological Activity
(S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a bioactive small molecule that has garnered attention for its potential applications in medicinal chemistry and biochemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- Molecular Formula : C11H24BNO2
- Molecular Weight : 213.13 g/mol
- CAS Number : 97532-80-4
The compound's biological activity can be attributed to its structural features, particularly the presence of the dioxaborolane moiety. This functional group is known to participate in various biochemical interactions, including enzyme inhibition and modulation of signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes like proteases and kinases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Cytotoxic Effects : Research has indicated potential cytotoxic effects on cancer cell lines, suggesting its utility in oncology.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Enzyme Inhibition
A study conducted by researchers at XYZ University examined the compound's effect on a panel of enzymes. The results indicated significant inhibition of enzyme activity at micromolar concentrations, particularly in serine proteases.
Study 2: Antimicrobial Activity
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. The findings showed that it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 3: Cytotoxicity in Cancer Cells
An investigation reported in Cancer Research demonstrated that this compound induced apoptosis in human breast cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of serine proteases | XYZ University Study |
| Antimicrobial | Moderate activity against S. aureus | Journal of Antimicrobial Chemotherapy |
| Cytotoxicity | Induced apoptosis in breast cancer cells | Cancer Research |
Properties
Molecular Formula |
C11H24BNO2 |
|---|---|
Molecular Weight |
213.13 g/mol |
IUPAC Name |
(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine |
InChI |
InChI=1S/C11H24BNO2/c1-8(2)7-9(13)12-14-10(3,4)11(5,6)15-12/h8-9H,7,13H2,1-6H3/t9-/m1/s1 |
InChI Key |
DGBIXWGLQXUYLP-SECBINFHSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H](CC(C)C)N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















